molecular formula C18H31NO B1240705 (9Z,12Z,15Z)-9,12,15-Octadecatrienamide CAS No. 79356-91-5

(9Z,12Z,15Z)-9,12,15-Octadecatrienamide

Cat. No.: B1240705
CAS No.: 79356-91-5
M. Wt: 277.4 g/mol
InChI Key: NHUOWASJBBPFMB-PDBXOOCHSA-N
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Description

(9Z,12Z,15Z)-9,12,15-Octadecatrienamide is a polyunsaturated fatty acid amide derived from (9Z,12Z,15Z)-9,12,15-octadecatrienoic acid, commonly known as alpha-linolenic acid. This compound is characterized by the presence of three cis double bonds at the 9th, 12th, and 15th positions of the octadecatrienoic acid chain. It is a member of the broader class of fatty acid ethanolamides, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9Z,12Z,15Z)-9,12,15-Octadecatrienamide typically involves the amidation of (9Z,12Z,15Z)-9,12,15-octadecatrienoic acid. One common method is the reaction of (9Z,12Z,15Z)-9,12,15-octadecatrienoic acid with an amine, such as ethanolamine, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purity of the final product is typically ensured through multiple stages of purification, including distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

(9Z,12Z,15Z)-9,12,15-Octadecatrienamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form hydroperoxides and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated amides.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (9Z,12Z,15Z)-9,12,15-Octadecatrienamide is used as a model compound to study the reactivity of polyunsaturated fatty acid amides. It is also employed in the synthesis of more complex molecules and as a precursor in the production of bioactive compounds.

Biology

In biological research, this compound is studied for its role in cell signaling and metabolism. It is known to interact with various receptors and enzymes, influencing processes such as inflammation and lipid metabolism.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties. It is also explored for its role in modulating pain and anxiety.

Industry

In the industrial sector, this compound is used in the formulation of cosmetics and personal care products due to its emollient and skin-conditioning properties. It is also utilized in the production of biodegradable polymers and surfactants.

Mechanism of Action

The mechanism of action of (9Z,12Z,15Z)-9,12,15-Octadecatrienamide involves its interaction with specific molecular targets, including cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptors (PPARs). By binding to these receptors, the compound can modulate various signaling pathways, leading to effects such as reduced inflammation and altered lipid metabolism . Additionally, it can influence the activity of enzymes involved in the synthesis and degradation of other bioactive lipids .

Comparison with Similar Compounds

Similar Compounds

    (9Z,12Z,15Z)-9,12,15-Octadecatrienoic acid: The parent compound from which (9Z,12Z,15Z)-9,12,15-Octadecatrienamide is derived.

    (9Z,12Z,15Z)-9,12,15-Octadecadienoic acid: A similar polyunsaturated fatty acid with two double bonds.

    (9Z,12Z,15Z)-9,12,15-Octadecatetraenoic acid: A related compound with four double bonds

Uniqueness

This compound is unique due to its specific amide functional group, which imparts distinct biological activities compared to its parent fatty acid. The presence of three cis double bonds also contributes to its unique chemical reactivity and interaction with biological targets .

Properties

IUPAC Name

(9Z,12Z,15Z)-octadeca-9,12,15-trienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H2,19,20)/b4-3-,7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUOWASJBBPFMB-PDBXOOCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601281554
Record name (9Z,12Z,15Z)-9,12,15-Octadecatrienamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601281554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79356-91-5
Record name (9Z,12Z,15Z)-9,12,15-Octadecatrienamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79356-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9Z,12Z,15Z)-9,12,15-Octadecatrienamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079356915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (9Z,12Z,15Z)-9,12,15-Octadecatrienamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601281554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9Z,12Z,15Z)-9,12,15-octadecatrienamide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.920
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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